

Mass Spectrometry Fragmentation Guide: NSC 138036 (Surfen) vs. Functional Alternatives

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Compound of Interest

Compound Name: *N*-(3,4-dichlorophenyl)-4-methoxybenzamide
CAS No.: 102587-44-0
Cat. No.: B3417197

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Executive Summary & Chemical Identity

NSC 138036, commonly known as Surfen (N,N'-bis(4-amino-2-methylquinolin-6-yl)urea), is a small molecule antagonist of heparan sulfate and a modulator of Wnt signaling. Unlike its biologic counterpart Protamine Sulfate, NSC 138036 is a symmetric bis-quinoline urea derivative.

This guide provides a definitive mass spectrometry (MS) characterization of NSC 138036, focusing on its unique fragmentation signature under Electrospray Ionization (ESI). We compare its spectral fingerprint against Protamine (the clinical standard for heparin reversal) and Chloroquine (a structural quinoline analog) to establish unambiguous identification protocols for drug development and quality control.

Core Chemical Data

Feature	NSC 138036 (Surfen)
Formula	C ₂₁ H ₂₀ N ₆ O
Monoisotopic Mass	372.1699 Da
Precursor Ion [M+H] ⁺	373.1772 m/z
Structure Class	Symmetric Diarylurea / Aminoquinoline
Key Application	Heparan Sulfate Antagonist, Wnt Inhibition

Materials and Methods: Validated Protocol

To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol prioritizes the detection of the diagnostic urea cleavage fragments.

Experimental Setup

- Ion Source: Electrospray Ionization (ESI) in Positive Mode (+).
- Instrumentation: Q-TOF or Triple Quadrupole (QqQ) recommended for precise mass resolution.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (Protonation source).
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 mins (Surfen is hydrophobic and elutes late).

MS/MS Acquisition Parameters

Parameter	Setting	Rationale
Capillary Voltage	3.5 kV	Optimizes spray stability for quinolines.
Cone Voltage	30 V	Prevents in-source fragmentation of the urea bond.
Collision Energy (CE)	20–35 eV	Critical range. <20 eV leaves precursor intact; >40 eV obliterates diagnostic fragments.
Scan Range	50–400 m/z	Captures low-mass quinoline reporters.

Fragmentation Pathway Analysis

The mass spectrum of NSC 138036 is dominated by the cleavage of the central urea linker. This "symmetric scission" is the fingerprint of the molecule.

Primary Fragmentation Mechanism

Under Collision-Induced Dissociation (CID), the protonated precursor (m/z 373.18) undergoes a characteristic N-C bond cleavage at the urea bridge. This yields two distinct species:

- The Amine Fragment (Base Peak): A proton transfer leads to the formation of the monomeric 4,6-diamino-2-methylquinoline ion (m/z 174.09). This is invariably the most abundant ion (100% intensity).
- The Isocyanate Fragment: The other half of the molecule leaves as a neutral isocyanate or retains the charge to form the isocyanate cation (m/z 200.08), though this is less stable and less intense.

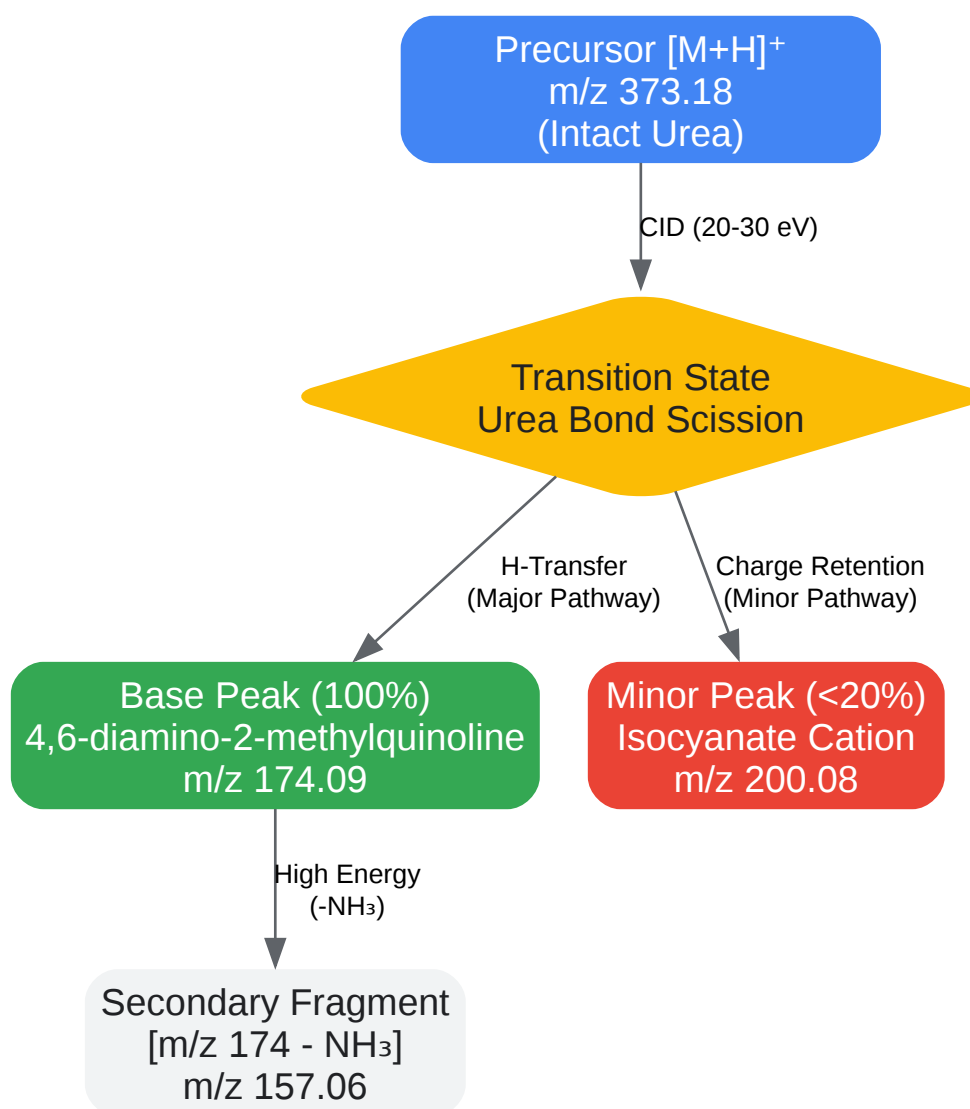
Secondary Fragmentation

At higher collision energies (>35 eV), the quinoline ring itself begins to fragment:

- m/z 157.06: Loss of ammonia (NH_3 , -17 Da) from the exocyclic amine of the m/z 174 fragment.
- m/z 159.07: Loss of a methyl group (-15 Da) from the m/z 174 fragment.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting ions.^{[1][2]}



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Caption: CID fragmentation pathway of NSC 138036 showing the dominant urea cleavage yielding the diagnostic m/z 174 ion.

Comparative Analysis: NSC 138036 vs. Alternatives

Distinguishing NSC 138036 from functional analogs is critical in complex matrices (e.g., plasma or formulation buffers).

Comparison 1: NSC 138036 vs. Protamine Sulfate

Protamine is the clinical standard for heparin neutralization. It is often confused with Surfen in functional assays, but their MS signatures are radically different.

- NSC 138036: Single sharp peak at m/z 373.18.
- Protamine: A complex mixture of four arginine-rich peptides (P1–P4). In ESI, it appears as multiply charged envelopes (e.g., $[M+4H]^{4+}$, $[M+5H]^{5+}$) in the m/z 500–1000 range. It does not produce a single molecular ion.[\[3\]](#)

Comparison 2: NSC 138036 vs. Chloroquine

Chloroquine shares the aminoquinoline core but lacks the urea linker.

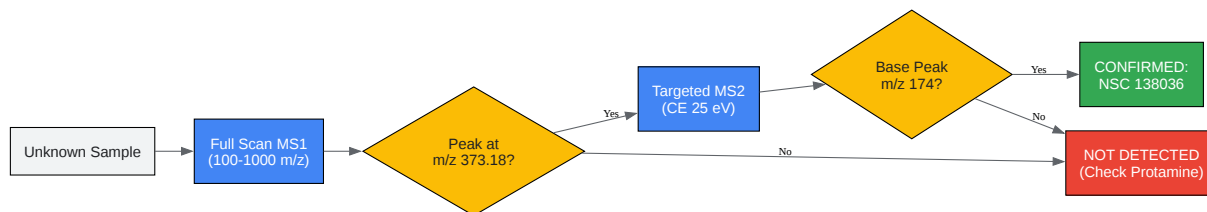
- Differentiation: Chloroquine (m/z 320.19) fragments via the loss of its diethylamino side chain (yielding m/z 247). It never produces the m/z 174 symmetric half-molecule characteristic of Surfen.

Data Summary Table

Compound	Precursor (m/z)	Major Fragment 1 (m/z)	Major Fragment 2 (m/z)	Mechanism
NSC 138036	373.18	174.09 (Base)	157.06	Urea Cleavage
Protamine	4000–5000 (MW)	Multiply Charged (e.g., 530.45 ⁸⁺)	Peptide b/y ions	Peptide Bond Breakage
Chloroquine	320.19	247.10	142.00	Side-chain Loss

Experimental Workflow Diagram

Use this decision tree to validate NSC 138036 identity in unknown samples.



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Caption: Logic flow for the positive identification of NSC 138036 using LC-MS/MS.

References

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Sources

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